molecular formula C18H28Cl2N4 B3936012 1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride

1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride

Cat. No.: B3936012
M. Wt: 371.3 g/mol
InChI Key: YUQFSFSZIPOHFU-UHFFFAOYSA-N
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Description

1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride is a complex organic compound that features a benzimidazole core substituted with piperidine and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2-(piperidin-1-yl)ethanamine with a benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol, and may require heating under reflux to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated compounds.

Scientific Research Applications

1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride is unique due to its specific combination of piperidine, pyrrolidine, and benzimidazole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4.2ClH/c1-4-10-20(11-5-1)14-15-22-17-9-3-2-8-16(17)19-18(22)21-12-6-7-13-21;;/h2-3,8-9H,1,4-7,10-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQFSFSZIPOHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N4CCCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride
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1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride
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1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride
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1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride
Reactant of Route 6
1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride

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